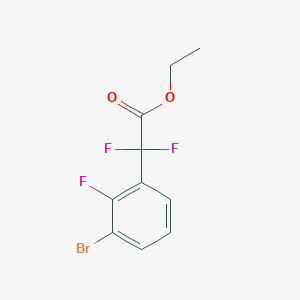

Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate

Description

Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate (CAS: 885068-75-7) is a fluorinated organic compound with the molecular formula C₁₀H₈BrF₃O₂ (corrected based on structural analogs) . It features a difluoroacetate ester group attached to a phenyl ring substituted with bromine at the 3-position and fluorine at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorine-containing bioactive molecules. Its structural uniqueness arises from the combination of electron-withdrawing halogen substituents (Br and F), which influence reactivity and stability .

Properties

Molecular Formula |

C10H8BrF3O2 |

|---|---|

Molecular Weight |

297.07 g/mol |

IUPAC Name |

ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)10(13,14)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 |

InChI Key |

ZHFSPKSCQZDFON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=CC=C1)Br)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate typically involves the following steps:

Fluorination: The fluorine atoms can be introduced via nucleophilic aromatic substitution using fluorinating agents such as potassium fluoride or cesium fluoride.

Esterification: The final step involves the esterification of the phenyl ring with ethyl 2,2-difluoroacetate under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in hydrogen bonding and halogen bonding, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and physical properties:

Key Observations :

- Halogen Effects : Bromine substituents increase molecular weight compared to chlorine analogs (e.g., 279.08 vs. 234.63 g/mol for 2-Br vs. 3-Cl derivatives) .

- Substituent Position : The 3-bromo-2-fluoro substitution in the target compound introduces steric and electronic effects distinct from analogs with substituents at other positions (e.g., 2-bromo or 2,5-dichloro). These differences influence reactivity in cross-coupling reactions .

- Boiling Points : Chlorinated derivatives (e.g., 3-Cl analog) exhibit lower boiling points compared to brominated analogs, reflecting weaker intermolecular forces .

Reactivity

- Electrophilic Substitution : The electron-withdrawing Br and F substituents deactivate the phenyl ring, directing further substitutions to meta or para positions .

- Cross-Coupling : Bromine at the 3-position facilitates Suzuki-Miyaura or Buchwald-Hartwig amination reactions, enabling access to complex aryl difluoroacetates .

Spectroscopic Characterization

- ¹H NMR : Aromatic protons in the target compound resonate downfield (δ ~7.5–8.0 ppm) due to electron-withdrawing effects. The ethyl group shows characteristic quartets (δ ~4.3 ppm) and triplets (δ ~1.3 ppm) .

- ¹⁹F NMR : The CF₂ group appears as a triplet near δ -113 ppm, while the 2-F substituent resonates at δ -104 ppm (based on analogs in ) .

- HRMS : Molecular ion peaks align with theoretical values (e.g., [M+Na]⁺ at m/z 315.0 for the target compound) .

Biological Activity

Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate is a synthetic organic compound with the molecular formula C10H8BrF3O2. It belongs to the class of fluorinated aromatic esters and has garnered attention for its potential biological activities. The unique combination of bromine and fluorine substituents, along with an ethyl ester functional group, enhances its lipophilicity and biological availability, making it a candidate for pharmaceutical and agrochemical applications.

Chemical Structure and Properties

The compound features:

- Bromine and fluorine atoms on the phenyl ring, which influence its reactivity.

- An ethyl ester group that may undergo hydrolysis in physiological conditions, affecting its bioavailability.

| Property | Description |

|---|---|

| Molecular Formula | C10H8BrF3O2 |

| Molecular Weight | 293.08 g/mol |

| Key Functional Groups | Ester, Halogenated Aromatic |

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. The presence of halogen atoms facilitates hydrogen bonding and enhances binding affinity to these targets. Studies suggest that the compound may modulate enzymatic activity, potentially acting as an inhibitor or activator in specific biochemical pathways .

Biological Activity Studies

Research on the biological activity of this compound has highlighted several key findings:

- Enzymatic Interactions : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction is crucial for its application in drug development targeting enzyme-related diseases .

- Receptor Binding : this compound may bind to various receptors, influencing cellular signaling pathways. This could lead to therapeutic effects in conditions such as cancer or metabolic disorders.

-

Case Studies :

- A study indicated that similar difluoroacetate compounds exhibited significant inhibition of human histone deacetylases (HDACs), suggesting potential applications in cancer therapy .

- Another research highlighted the role of fluorinated compounds in enhancing lipophilicity and bioavailability, which are critical for effective drug design .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Key Differences |

|---|---|

| Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate | Contains chlorine instead of bromine |

| Ethyl 2-(3-bromo-4-fluorophenyl)-2,2-difluoroacetate | Different positioning of fluorine on the phenyl ring |

| Ethyl 3-bromo-4-fluorobenzoate | Lacks difluoroacetate moiety |

The differences in halogen substituents significantly affect the chemical reactivity and biological activity of these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate?

- Methodology : Two primary approaches are documented:

- Catalytic Hydrogenation : Using Ru/ZrO₂·xH₂O or Cu-Zn-Al-Mn catalysts under hydrogen pressure. For example, Ru/ZrO₂·xH₂O in water achieves high selectivity for ester reduction to 2,2-difluoroethanol derivatives .

- Borohydride Reduction : Sodium borohydride reduces ethyl difluoroacetate precursors, though this method is less cost-effective for large-scale synthesis .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for identifying fluorinated groups and aromatic substituents. For example, ¹⁹F NMR typically shows signals at δ -113 ppm for geminal difluoro groups .

- Mass Spectrometry : HRMS (e.g., [M+Na]⁺) confirms molecular weight and fragmentation patterns .

- IR Spectroscopy : Strong C=O stretching vibrations (~1763 cm⁻¹) and C-F bonds (~1126 cm⁻¹) are diagnostic .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Role of Fluorine : Fluorine enhances metabolic stability and bioavailability. This compound serves as a precursor for fluorinated pyrazole/pyridine derivatives, which are explored as enzyme inhibitors (e.g., cyclooxygenase-2) or receptor modulators .

- Case Study : It is used to synthesize 7-difluoromethyl-5-(4-trifluoromethylphenyl)-pyrazolo[1,5-a]pyridine-3-carboxylic acid, a potential anti-inflammatory agent .

Advanced Research Questions

Q. How do solvent and catalyst interactions affect the hydrogenation efficiency of difluoroacetate esters?

- Mechanistic Insights :

- Solvent Effects : Water enhances proton transfer in Ru/ZrO₂·xH₂O systems, while organic solvents (e.g., THF) reduce activity due to poor catalyst wettability. Cl⁻ ions or pH shifts deactivate catalysts by altering surface acidity .

- Catalyst Optimization : Pre-reduction of Cu-Zn-Al-Mn catalysts at 300°C under H₂ improves metal dispersion and hydrogen adsorption capacity, increasing turnover frequency by ~40% .

Q. What challenges arise in interpreting ¹⁹F NMR data for fluorinated intermediates, and how are they resolved?

- Data Challenges :

- Signal Splitting : Coupling between ¹⁹F and adjacent ¹H/¹³C nuclei complicates integration. For example, -CF₂ groups exhibit complex splitting patterns requiring 2D NMR (e.g., HSQC) for resolution .

- Solvent Artifacts : Polar aprotic solvents (e.g., DMSO) may shift ¹⁹F signals. Deuterated chloroform is preferred for consistency .

Q. How can researchers reconcile contradictory data in catalytic efficiency studies?

- Case Analysis :

- Contradiction : Ru/ZrO₂·xH₂O shows higher activity in water, while Cu-Zn-Al-Mn performs better in organic solvents.

- Root Cause : Differences in catalyst surface hydrophilicity and hydrogen spillover mechanisms. Ru-based systems favor aqueous-phase proton transfer, whereas Cu-Zn catalysts require organic media for substrate adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.